molecular formula C7H10O2 B3186968 5-Oxaspiro[2.5]octan-8-one CAS No. 1368764-75-3

5-Oxaspiro[2.5]octan-8-one

Cat. No. B3186968
CAS RN: 1368764-75-3
M. Wt: 126.15 g/mol
InChI Key: HJPNWJPTKIXRTR-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]octan-8-one is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 . It is used in various scientific experiments and research.


Synthesis Analysis

The synthesis of 5-Oxaspiro[2.5]octan-8-one involves a reaction with trifluoroacetic acid in dichloromethane at 20 degrees Celsius . The yield of this reaction is approximately 8% .


Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[2.5]octan-8-one is characterized by a spirocyclic structure, which includes an oxygen atom in the ring . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 5-Oxaspiro[2.5]octan-8-one are complex and involve several steps . For instance, one synthesis method involves the use of ZnEt2 in dichloromethane at -78 °C under N2 .

Scientific Research Applications

Stereochemical Preferences in Biological Activity

One key area of research involving 5-Oxaspiro[2.5]octan-8-one derivatives is their stereochemistry, which plays a crucial role in biological activity. The stereochemical preference of yeast epoxide hydrolase (YEH) from Rhodotorula glutinis for the O-axial C3 epimers of various 1-oxaspiro[2.5]octanes has been investigated, highlighting the effectiveness of YEH in the enzymatic detoxification of spiroepoxides (Weijers et al., 2007).

Synthetic Applications

5-Oxaspiro[2.5]octan-8-one and its derivatives have been utilized in synthetic chemistry, offering pathways to create structurally diverse compounds. For instance, novel preparation methods for poly(oxy-1,2-phenylene-oxymethylene) have been developed, demonstrating the compound's versatility in polymer synthesis (Kubo et al., 2000). Additionally, research has focused on the construction of multifunctional modules for drug discovery, synthesizing novel thia/oxa-azaspiro[3.4]octanes to act as structurally diverse modules (Li et al., 2013).

Structural and Conformational Analysis

The structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy. This research helps in understanding the relative configuration and preferred conformations of these compounds, which is essential for their application in various fields, including material science and drug development (Montalvo-González & Ariza-Castolo, 2012).

Environmental and Material Science Applications

In environmental and material science, derivatives of 5-Oxaspiro[2.5]octan-8-one have been studied for their corrosion inhibition properties on metals. The investigation into the use of spirocyclopropane derivatives for mild steel protection in HCl solutions has shown that these compounds can be effective inhibitors, which is crucial for the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

properties

IUPAC Name

5-oxaspiro[2.5]octan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-1-4-9-5-7(6)2-3-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPNWJPTKIXRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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